N-(4-Fluoro-2-methylbenzyl)phthalimide
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Overview
Description
Preparation Methods
The synthesis of N-(4-Fluoro-2-methylbenzyl)phthalimide typically involves the condensation of phthalic anhydride with 4-fluoro-2-methylbenzylamine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(4-Fluoro-2-methylbenzyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-(4-Fluoro-2-methylbenzyl)phthalimide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylbenzyl)phthalimide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been observed to induce apoptosis and inhibit cell cycle progression in cancer cells . The compound interacts with cellular proteins and enzymes, leading to the disruption of critical cellular processes .
Comparison with Similar Compounds
N-(4-Fluoro-2-methylbenzyl)phthalimide can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Used in the treatment of multiple myeloma and other cancers.
Apremilast: Employed in the treatment of psoriasis and psoriatic arthritis.
These compounds share a common phthalimide core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-10-8-12(17)7-6-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINCAGLWKMYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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